molecular formula C12H11NO4 B2701740 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid CAS No. 111185-99-0

8-ethoxy-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B2701740
CAS No.: 111185-99-0
M. Wt: 233.223
InChI Key: QCWQXUIPKUUXKJ-UHFFFAOYSA-N
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Description

8-ethoxy-4-hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.223. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A notable advancement in the synthesis of quinoline derivatives, relevant to 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid, involves the efficient, large-scale manufacturing of related compounds, which are crucial intermediates for pharmaceutically active substances. The process utilizes economically viable starting materials and has been optimized for high yield and scalability, highlighting the potential for industrial application (Bänziger et al., 2000).

Photophysical Properties

Research on azole-quinoline based fluorophores, which share a structural resemblance with 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid, sheds light on their synthesis and unique photophysical behaviors. These compounds exhibit significant fluorescence and thermal stability, making them applicable in various scientific and industrial fields, such as material science and sensor technology (Padalkar & Sekar, 2014).

Metal-Organic Compounds

The synthesis of low-dimensional metal-organic compounds utilizing quinoline-2,3-dicarboxylic acid demonstrates the role of reaction conditions in determining structural outcomes. These compounds, based on their structural analogy to 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid, exhibit diverse morphologies and photoluminescent properties, indicating their potential in the development of novel materials with customizable optical characteristics (Wang et al., 2012).

Antibacterial Activity

Quinolone derivatives, structurally related to 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid, have been synthesized and evaluated for their antibacterial properties. These compounds, upon modification with amino acids and subsequent reactions, exhibited promising in vitro activity against both Gram-positive and Gram-negative bacterial strains, underscoring their potential as leads for developing new antibacterial agents (Lingaiah et al., 2012).

Fluorescent Properties for Biochemical Applications

Quinoline derivatives have been acknowledged for their efficiency as fluorophores, widely utilized in biochemistry and medicine for studying various biological systems. Derivatives similar to 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid are explored for their potential as DNA fluorophores, antioxidants, and radioprotectors, indicating their significance in biochemical research and medical applications (Aleksanyan & Hambardzumyan, 2013).

Properties

IUPAC Name

8-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-9-5-3-4-7-10(9)13-6-8(11(7)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWQXUIPKUUXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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